Glafenine-d4
Description
Glafenine-d4 is a deuterated analog of Glafenine, a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₉H₁₷ClN₂O₄. The deuterated version replaces four hydrogen atoms with deuterium (²H), typically at metabolically stable positions to enhance its utility as an internal standard in mass spectrometry-based pharmacokinetic studies . The parent compound, Glafenine, has an average molecular weight of 372.805 g/mol and a monoisotopic mass of 372.087685 g/mol. Its structure includes a quinoline core linked to a benzamide group via a glycerol ester, contributing to its anti-inflammatory and analgesic properties . This compound retains the pharmacological backbone of Glafenine but exhibits altered metabolic stability due to deuterium’s kinetic isotope effect, which slows enzymatic degradation and prolongs its half-life in analytical applications .
Properties
CAS No. |
1794783-64-4 |
|---|---|
Molecular Formula |
C19H17ClN2O4 |
Molecular Weight |
376.829 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
InChI Key |
GWOFUCIGLDBNKM-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Synonyms |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4 2,3-Dihydroxypropyl Ester; _x000B_1-[N-(7-Chloro-4-quinolyl)anthranilate]glycerol-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4 2,3-Dihydroxypropyl Ester; 2,3-Dihydroxypropyl N-(7-chloro-4-quinolyl)anthranil |
Origin of Product |
United States |
Preparation Methods
The synthesis of Glafenine-d4 involves the incorporation of deuterium atoms into the Glafenine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
Glafenine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of this compound N-Oxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Glafenine-d4 has a wide range of scientific research applications, including:
Chemistry: It is used as a labeled compound in studies to understand the pharmacokinetics and metabolism of Glafenine.
Biology: Researchers use this compound to study its effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is used in the development of new NSAIDs and to study the mechanisms of pain and inflammation.
Industry: this compound is used in the pharmaceutical industry for the development and testing of new drugs.
Mechanism of Action
Glafenine-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the arachidonic acid pathway. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. The compound acts as a proteostasis modulator, affecting the folding and trafficking of proteins within cells .
Comparison with Similar Compounds
4,4'-(Propane-2,2-diyl)diphenol
This compound, featured in (Figure 1A), shares a bisphenol backbone but lacks the quinoline and benzamide moieties critical to Glafenine’s activity. Its primary applications are in polymer synthesis rather than pharmacology, highlighting the structural uniqueness of Glafenine-d4 in targeting cyclooxygenase (COX) enzymes .
4,4'-Sulfonyldiphenol
Another structural analog from (Figure 1B) incorporates a sulfonyl group, which enhances thermal stability but reduces bioavailability compared to Glafenine’s ester-linked glycerol group. This difference underscores this compound’s optimized balance between lipophilicity and solubility for therapeutic use .
Pharmacokinetic and Analytical Comparisons
Deuterated vs. Non-Deuterated Glafenine
This compound’s deuterium substitution reduces metabolic clearance rates by up to 50% compared to non-deuterated Glafenine, as observed in liver microsome assays. This property makes it indispensable as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies, minimizing variability in drug concentration measurements .
Comparison with Other Deuterated NSAIDs
For example, deuterated diclofenac (Diclofenac-d4) shows a 30% increase in half-life compared to its non-deuterated form, similar to this compound. However, this compound’s quinoline moiety provides distinct COX-2 selectivity, reducing gastrointestinal toxicity risks common to other NSAIDs like ibuprofen .
Table: Key Properties of this compound and Analogues
Research Findings and Implications
- Analytical Superiority: this compound’s low isotopic interference (<0.1%) in LC-MS/MS outperforms non-deuterated internal standards, ensuring high precision in pharmacokinetic studies .
- Therapeutic Potential: While Glafenine itself was withdrawn in some markets due to hepatotoxicity risks, this compound’s role in toxicity mechanism studies remains critical. Its deuterated structure aids in tracing metabolite pathways, elucidating safe analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
